4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline
Description
4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline (CAS: 497851-88-4) is a heterocyclic aromatic compound with the molecular formula C₉H₁₀N₄S and a molecular weight of 206.27 g/mol . It features a 1,2,4-triazole ring substituted with a methyl group at the 4-position, linked via a sulfanyl (-S-) bridge to a para-substituted aniline group.
Properties
IUPAC Name |
4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-13-6-11-12-9(13)14-8-4-2-7(10)3-5-8/h2-6H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPHKWKSLJDIQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with aniline derivatives. One common method includes the use of ethyl bromoacetate to yield ethyl [4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, which is then further reacted with aniline under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aniline group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the aniline group.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Triazole derivatives, including 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline, exhibit significant antimicrobial activity. Research indicates that triazoles can act as effective antifungal agents against various pathogens. For instance, studies have shown that compounds containing the triazole moiety possess broad-spectrum antifungal properties, making them candidates for the development of new antifungal drugs .
Anticancer Activity
The compound has also been explored for its potential anticancer effects. Triazole derivatives have been reported to inhibit tumor growth and proliferation in various cancer cell lines. A study highlighted the synthesis of novel triazole hybrids that demonstrated potent antiproliferative activity against breast cancer cells . Such findings suggest that this compound could be a valuable scaffold for developing new anticancer agents.
Case Study: Synthesis of Anticancer Agents
In a recent study, researchers synthesized a series of triazole-based compounds and evaluated their anticancer properties. One derivative showed significant inhibition of cancer cell proliferation with an IC50 value in the low micromolar range. This underscores the potential of triazole-containing compounds in cancer therapeutics .
Agricultural Applications
Fungicides and Herbicides
The incorporation of triazole structures into agricultural chemicals has led to the development of effective fungicides and herbicides. Compounds like this compound can be utilized to combat fungal diseases in crops. Triazoles are known to inhibit fungal sterol synthesis, which is crucial for fungal cell membrane integrity .
Case Study: Triazole-Based Fungicides
A field trial demonstrated that a triazole-based fungicide significantly reduced fungal infections in wheat crops compared to untreated controls. The results indicated a marked improvement in yield and quality of the harvested grain, suggesting the efficacy of triazole derivatives in agricultural applications .
Materials Science
Nonlinear Optical Properties
Recent investigations into the nonlinear optical properties of triazole derivatives have opened new avenues for their application in photonic devices. The unique electronic properties of this compound make it suitable for use in optical materials that require specific light manipulation capabilities .
Case Study: Photonic Applications
A study focused on synthesizing nonlinear optical materials based on triazole derivatives showed promising results in terms of their ability to generate second harmonic generation (SHG). This property is crucial for applications in laser technology and telecommunications .
Summary Table of Applications
| Application Area | Description | Case Study Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer properties | Significant inhibition of cancer cell proliferation; effective antifungal agents |
| Agricultural Chemistry | Development of fungicides and herbicides | Field trials showed improved crop yield and quality with triazole-based fungicides |
| Materials Science | Nonlinear optical properties for photonic devices | Promising results in generating second harmonic generation for laser applications |
Mechanism of Action
The mechanism of action of 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The aniline group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
3-[3-(Methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline
- Molecular Formula : C₉H₁₀N₄S (identical to the target compound).
- Key Difference : The triazole and sulfanyl groups are interchanged (sulfanyl at the 3-position of the triazole, aniline at the 4-position).
- Impact : This positional isomer exhibits distinct electronic properties due to altered conjugation pathways. Computational studies suggest reduced metabolic stability compared to the target compound, as the sulfanyl group’s position affects interactions with cytochrome P450 enzymes .
3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline
- CAS : 252928-74-6.
- Key Difference : The sulfanyl bridge is absent; the triazole is directly attached to the aniline.
- Impact : The absence of the sulfanyl group reduces molecular polarity, leading to a higher melting point (158–159°C) compared to sulfanyl-containing analogs .
Derivatives with Substituent Modifications
Alkoxy-Substituted Analogs
- Trend : Alkoxy groups increase solubility but may reduce membrane permeability due to higher hydrophilicity.
Halogen-Substituted Analogs
- 5-Bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline (CAS: 1019441-45-2):
Polymorphs and Conformational Variants
- 4-Ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl-4H-1,2,4-triazole-3(2H)-thione: Polymorphism: Exhibits conformational polymorphism with orthorhombic and monoclinic crystal forms. Bond lengths and angles differ by <3°, but packing arrangements affect solubility and thermal stability .
Biological Activity
4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline is a compound that belongs to the class of triazole derivatives, known for their diverse biological activities. The triazole ring is a significant pharmacophore in medicinal chemistry, contributing to the development of various therapeutic agents. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, antioxidant properties, and its potential applications in pharmaceutical research.
The molecular formula of this compound is CHNS. It features a triazole ring linked to an aniline moiety through a sulfanyl group. The compound exhibits moderate solubility in organic solvents and has been synthesized through various methods including reaction with isothiocyanates.
Antibacterial Activity
Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. A study highlighted the synthesis of novel triazole compounds that were tested against a range of Gram-positive and Gram-negative bacteria. Notably, compounds derived from nalidixic acid showed effective minimum inhibitory concentrations (MICs) against E. coli and Staphylococcus aureus, indicating strong antibacterial potential .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3b | E. coli | 32 |
| 4i | Staphylococcus aureus | 16 |
| 4m | Candida albicans | 64 |
Antifungal Activity
The antifungal properties of triazole compounds have also been extensively studied. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis. Compounds with the triazole moiety have shown effectiveness against various fungal strains, making them promising candidates for antifungal therapies .
Antioxidant Activity
Antioxidant activity is another significant aspect of the biological profile of triazole derivatives. The DPPH and ABTS assays are commonly employed to evaluate the radical scavenging ability of these compounds. For instance, certain derivatives exhibited IC50 values comparable to ascorbic acid, suggesting their potential as natural antioxidants .
Table 2: Antioxidant Activity Assay Results
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| 3d | 0.397 | 0.500 |
| 4k | 0.450 | 0.600 |
Case Studies
- Corrosion Inhibition : A study investigated the use of 4-methyl-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for mild steel in acidic environments. The findings indicated that this compound could form protective layers on metal surfaces, showcasing its utility beyond biological applications .
- Synthesis and Characterization : Research focused on synthesizing various triazole derivatives with piperidine moieties showed promising results in terms of biological activity and structural stability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiol-triazole coupling. For example, using 4-methyl-4H-1,2,4-triazole-3-thiol and 4-nitroaniline under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C, followed by reduction of the nitro group to an amine (e.g., H₂/Pd-C) . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. Characterization via ¹H/¹³C NMR and HPLC purity checks is critical .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : X-ray crystallography provides definitive structural confirmation (e.g., bond angles, torsion angles) . Complementary techniques include:
- ¹H/¹³C NMR : To verify sulfanyl and aniline proton environments (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 2.5 ppm for methyl groups) .
- FT-IR : Confirmation of S-H stretch absence (post-synthesis) and N-H stretches (~3300 cm⁻¹ for aniline) .
- Mass spectrometry (ESI-MS) : To validate molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the sulfanyl-triazole moiety in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) can model charge distribution and frontier molecular orbitals (HOMO-LUMO gaps) to predict sites susceptible to electrophilic attack. For example, the sulfur atom in the sulfanyl group exhibits high electron density, favoring alkylation or oxidation reactions . Solvent effects (PCM model) and transition-state simulations further refine reaction pathways .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, solvent effects). Approaches include:
- Dose-response standardization : Use a unified protocol (e.g., IC₅₀ determination in triplicate across multiple cell lines) .
- Metabolomic profiling : Identify off-target interactions or degradation products via LC-MS .
- Collaborative validation : Reproduce results in independent labs with shared compound batches .
Q. How can the compound’s environmental fate be evaluated using tiered experimental designs?
- Tier 1 : Determine physicochemical properties (logP, water solubility) via shake-flask methods .
- Tier 2 : Assess biodegradation (OECD 301F test) and photolysis (simulated sunlight exposure) .
- Tier 3 : Ecotoxicology studies (e.g., Daphnia magna acute toxicity) under controlled pH/temperature .
Q. What role does crystallographic data play in rationalizing polymorphic forms of this compound?
- Methodological Answer : Single-crystal X-ray diffraction identifies polymorphs by comparing unit cell parameters and packing motifs. For example, hydrogen bonding between the aniline NH₂ and triazole N atoms can stabilize specific lattice configurations. Differential Scanning Calorimetry (DSC) complements this by detecting thermal transitions (e.g., melting points, enantiotropic transitions) .
Methodological Considerations for Experimental Design
Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Scaffold diversification : Synthesize analogs with variations in the triazole methyl group (e.g., ethyl, cycloalkyl) or sulfanyl substituents (e.g., benzyl, aryl) .
- Biological assays : Use high-throughput screening (HTS) for enzyme inhibition (e.g., kinase panels) and cytotoxicity .
- Multivariate analysis : Apply PCA or QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .
Q. What experimental controls are critical when studying redox behavior of the sulfanyl group?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
